REACTION_CXSMILES
|
[NH2:1][NH2:2].[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[S:13](Cl)(=[O:15])=[O:14])[CH:6]=[CH:5][CH:4]=1>CO>[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[S:13]([NH:1][NH2:2])(=[O:15])=[O:14])[CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
11.38 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 ml Erlenmeyer flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
does not exceed 15° C
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitating solid is filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |